N-[(2-cyclopropylpyridin-4-yl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide
Description
N-[(2-cyclopropylpyridin-4-yl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group attached to a pyridine ring, and a trifluoromethylated hydroxybenzamide moiety
Properties
IUPAC Name |
N-[(2-cyclopropylpyridin-4-yl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c17-11-6-10(13(18)15(22)14(11)19)16(23)21-7-8-3-4-20-12(5-8)9-1-2-9/h3-6,9,22H,1-2,7H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHRUCQCALEQOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=C2)CNC(=O)C3=CC(=C(C(=C3F)O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-cyclopropylpyridin-4-yl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide typically involves multiple steps:
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Formation of the Pyridine Intermediate: : The initial step involves the synthesis of 2-cyclopropylpyridine. This can be achieved through a cyclopropylation reaction of pyridine using cyclopropyl bromide in the presence of a base such as sodium hydride.
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Benzamide Formation: : The next step is the introduction of the trifluoromethylated hydroxybenzamide group. This can be done by reacting 2,4,5-trifluoro-3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the pyridine intermediate to form the desired benzamide.
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Final Coupling: : The final step involves coupling the benzamide with the pyridine intermediate under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[(2-cyclopropylpyridin-4-yl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide can undergo various chemical reactions, including:
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Oxidation: : The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
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Reduction: : The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
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Substitution: : The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
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Medicinal Chemistry: : This compound can be explored for its potential as a drug candidate due to its unique structural features, which may impart specific biological activities such as enzyme inhibition or receptor modulation.
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Pharmacology: : It can be used in the study of drug-receptor interactions, particularly in the context of its trifluoromethyl and hydroxybenzamide groups, which are known to influence binding affinity and selectivity.
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Materials Science: : The compound’s trifluoromethyl groups can impart desirable properties such as increased lipophilicity and stability, making it useful in the development of new materials with specific physical and chemical properties.
Mechanism of Action
The mechanism of action of N-[(2-cyclopropylpyridin-4-yl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity through hydrophobic interactions, while the hydroxy group can form hydrogen bonds with target proteins, influencing the compound’s overall activity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(2-pyridin-4-yl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide: Lacks the cyclopropyl group, which may affect its binding properties and biological activity.
N-[(2-cyclopropylpyridin-4-yl)methyl]-3-hydroxybenzamide: Lacks the trifluoromethyl groups, potentially reducing its lipophilicity and stability.
N-[(2-cyclopropylpyridin-4-yl)methyl]-2,4,5-trifluorobenzamide: Lacks the hydroxy group, which may affect its ability to form hydrogen bonds with target proteins.
Uniqueness
N-[(2-cyclopropylpyridin-4-yl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide is unique due to the combination of its cyclopropyl, pyridine, trifluoromethyl, and hydroxybenzamide groups. This combination imparts specific physical, chemical, and biological properties that are not found in similar compounds, making it a valuable candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
